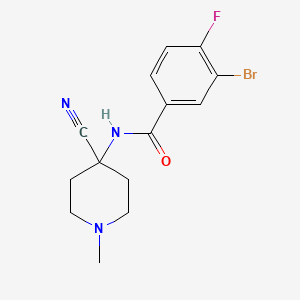

3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)10-2-3-12(16)11(15)8-10/h2-3,8H,4-7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLOYDBXDXUIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-cyano-1-methylpiperidine. This can be achieved through the reaction of 4-cyanopyridine with methylamine under suitable conditions.

Bromination of Benzamide: The next step involves the bromination of 4-fluorobenzamide. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling Reaction: The final step is the coupling of the brominated benzamide with the piperidine intermediate. This can be achieved through a nucleophilic substitution reaction, where the cyano group of the piperidine attacks the brominated benzamide, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Amino derivatives of the cyano group.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide exhibit promising anticancer properties. Specifically, derivatives of this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the benzamide structure can enhance the selectivity and potency against various cancer types, including breast and lung cancers .

2. Neurological Disorders

The compound's structure suggests potential applications in treating neurological conditions. The piperidine moiety is known to interact with neurotransmitter systems, making it a candidate for developing drugs targeting disorders such as depression and anxiety. Preliminary studies have indicated that related compounds can modulate serotonin and dopamine receptors, which are crucial in managing these disorders .

3. Antimicrobial Properties

There is emerging evidence that 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide and its analogs possess antimicrobial activity against various pathogens. Research has demonstrated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Biological Research Applications

1. Mechanistic Studies

The unique chemical structure of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide allows it to serve as a valuable tool in biological research. It can be utilized to study the mechanisms of action of certain enzymes and receptors, particularly those involved in cancer pathways and neurotransmission. Understanding these mechanisms can lead to the identification of new therapeutic targets .

2. Structure-Activity Relationship Studies

The compound's diverse functional groups enable researchers to conduct structure-activity relationship (SAR) studies to optimize its pharmacological properties. By systematically altering the chemical structure, researchers can identify modifications that enhance efficacy or reduce toxicity, paving the way for more effective drug candidates .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide are compared below with related benzamide derivatives, focusing on molecular features, substituent effects, and synthetic approaches.

Table 1: Structural and Functional Comparison of Halogenated Benzamides

Key Comparative Insights

Amine Substituent Diversity: The target compound’s 4-cyano-1-methylpiperidin-4-yl group distinguishes it from pyridinyl (), thiophene-sulfonyl (), and oxadiazole-linked () analogs. Piperidine derivatives (e.g., ) often prioritize lipophilicity and metabolic stability, whereas pyridinyl or oxadiazole-containing analogs () may enhance aqueous solubility or target engagement via π-π interactions .

Halogenation Patterns :

- The 3-bromo-4-fluoro substitution on the benzamide core is less common than 4-bromo-3-fluoro () or unsubstituted bromo analogs (). Fluorine’s electronegativity may fine-tune electronic properties of the aromatic ring, affecting binding affinity .

Functional Group Impact: Sulfonyl () and cyano (target compound) groups introduce contrasting polar effects: sulfonyl increases hydrophilicity, while cyano balances electron withdrawal with moderate lipophilicity . Bulky substituents, as in , may hinder rotational freedom or receptor access, whereas smaller groups (e.g., methyl in the target compound) optimize steric compatibility .

Synthetic Approaches: Many analogs are synthesized via coupling activated benzoic acids (e.g., 3-bromo-4-fluorobenzoic acid) with amines under standard amide-forming conditions (HATU, EDC, or mixed anhydrides) . Modifications to the amine component (e.g., cyano-piperidine synthesis) likely require specialized precursors or protection/deprotection strategies.

Actividad Biológica

3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide is characterized by the presence of a bromine atom, a cyano group, and a fluorobenzamide moiety. The molecular formula is with a molecular weight of approximately 303.17 g/mol.

Research indicates that compounds similar to 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide may act on various biological targets, including kinases and receptors involved in cellular signaling pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, which could be relevant in neurological disorders.

Antiviral Activity

A study focused on selective inhibitors of AAK1 and GAK kinases reported that compounds with similar structures exhibited antiviral properties against Dengue virus (DENV). The mechanism involved inhibiting host cell kinases critical for viral replication, indicating that 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide could similarly affect viral life cycles through kinase modulation .

Anticancer Potential

In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds targeting specific kinases have shown promise in reducing tumor growth in xenograft models. The structural features of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide may enhance its binding affinity to these targets, promoting anticancer effects .

Neuroprotective Effects

Preliminary studies suggest that compounds with piperidine structures can exhibit neuroprotective effects in models of neurodegeneration. This activity is likely mediated through modulation of neurotransmitter release and protection against oxidative stress .

Table 1: Biological Activity Summary

Case Study 1: Antiviral Efficacy

A study published in mBio explored the efficacy of AAK1 inhibitors against DENV infection in human primary monocyte-derived dendritic cells (MDDCs). The results indicated that selective inhibition led to significant reductions in viral loads, supporting the hypothesis that structurally related compounds like 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide could serve as effective antiviral agents .

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that compounds with similar structural motifs effectively inhibited cell proliferation and induced apoptosis. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.